molecular formula C24H27NO5S B1681588 Troglitazone CAS No. 97322-87-7

Troglitazone

Numéro de catalogue B1681588
Numéro CAS: 97322-87-7
Poids moléculaire: 441.5 g/mol
Clé InChI: GXPHKUHSUJUWKP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Troglitazone is an antidiabetic and anti-inflammatory drug, and a member of the drug class of the thiazolidinediones . It was prescribed for people with diabetes mellitus type 2 . It was patented in 1983 and approved for medical use in 1997 . It was subsequently withdrawn .


Synthesis Analysis

Troglitazone upregulates Nitric Oxide Synthesis in Vascular Smooth Muscle Cells . When troglitazone was added at increasing intervals after the stimulation of VSMC with IL-1, the enhancement in NO production decreased as the interval lengthened, suggesting that troglitazone alters NO synthase (NOS) expression by VSMC rather than having a direct affect on VSMC NOS activity .


Molecular Structure Analysis

Troglitazone has a molecular formula of C24H27NO5S . It is a member of chromanes and a thiazolidinone .


Chemical Reactions Analysis

Detailed quantum chemical analysis of the metabolic pathways for troglitazone has shown that quinone reactive metabolite is generated by oxidation of the OH group, but o-quinone methide reactive metabolite is formed by the oxidation of the methyl groups (CH 3 groups) ortho to the OH group of the chromane ring .


Physical And Chemical Properties Analysis

Troglitazone has a molecular weight of 441.54 g/mol . It is a member of chromanes and a thiazolidinone .

Applications De Recherche Scientifique

Cardiac and Glycemic Benefits

Troglitazone, a thiazolidinedione, shows potential benefits in treating non-insulin-dependent diabetes mellitus (NIDDM) with improvements in hyperglycemia, hyperinsulinemia, and insulin-mediated glucose disposal. A study by Ghazzi et al. (1997) highlighted its cardiac benefits, noting no significant cardiac mass increase or functional impairment in NIDDM patients treated with troglitazone. The treatment led to enhanced cardiac output and stroke volume, potentially lowering cardiovascular morbidity in NIDDM patients.

Impact on Coronary Vasospasm and Angina Pectoris

Troglitazone has been observed to reduce the frequency of angina pectoris and improve endothelial function in patients with diabetes mellitus, as shown in a study by Murakami et al. (1999).

Antitumor Effect Against Prostate Cancer

Troglitazone exhibits an antitumor effect against human prostate cancer, both in vitro and in vivo, as demonstrated by Kubota et al. (1998). It acts on the peroxisome proliferator-activated receptor gamma (PPARgamma) in cancer cells, suggesting its utility as a therapeutic agent for prostate cancer treatment.

Effect on Polycystic Ovary Syndrome (PCOS)

In a study by Hasegawa et al. (1999), troglitazone improved the endocrine and ovulatory performance in women with insulin resistance-related PCOS, indicating its potential in PCOS treatment.

Reduction in Plasma Leptin Concentration

Shimizu et al. (1998) found that troglitazone significantly reduces circulating leptin levels at clinical doses, affecting the eating behavior of poorly controlled NIDDM patients through the improvement of glycemic control and/or the reduction of circulating leptin.

Suppression of Intimal Formation

In insulin-resistant Zucker fatty rats, troglitazone suppresses intimal proliferation after balloon injury, as reported by Shinohara et al. (1998). This finding suggests its potential application in preventing atherosclerosis in patients with insulin resistance.

Hepatic Necrosis in Genetic Mitochondrial Abnormalities

Ong et al. (2007) studied troglitazone's effect on hepatic adverse effects in mice with clinically silent mitochondrial stress, finding that troglitazone can induce hepatic necrosis in such conditions.

Safety And Hazards

Troglitazone was withdrawn in 2000 due to risk of hepatotoxicity . It was superseded by pioglitazone and rosiglitazone .

Orientations Futures

Other studies have reported on additional adipogenic agents, such as rosiglitazone or troglitazone, that promoted differentiation over shorter periods than the standard protocol . The future of adipogenesis is centered around its crucial role in regenerative and personalized medicine .

Propriétés

IUPAC Name

5-[[4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPHKUHSUJUWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023719
Record name Troglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Troglitazone is a thiazolidinedione antidiabetic agent that lowers blood glucose by improving target cell response to insulin. It has a unique mechanism of action that is dependent on the presence of insulin for activity. Troglitazone decreases hepatic glucose output and increases insulin dependent glucose disposal in skeletal muscle. Its mechanism of action is thought to involve binding to nuclear receptors (PPAR) that regulate the transcription of a number of insulin responsive genes critical for the control of glucose and lipid metabolism. Troglitazone is a ligand to both PPARα and PPARγ, with a highter affinity for PPARγ. The drug also contains an α-tocopheroyl moiety, potentially giving it vitamin E-like activity. Troglitazone has been shown to reduce inflammation, and is associated with a decrase in nuclear factor kappa-B (NF-κB) and a concomitant increase in its inhibitor (IκB). Unlike sulfonylureas, troglitazone is not an insulin secretagogue.
Record name Troglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00197
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Troglitazone

CAS RN

97322-87-7
Record name Troglitazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97322-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Troglitazone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097322877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Troglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00197
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Troglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

184-186 °C
Record name Troglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00197
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

Following the procedure described in Preparation 58, 120 mg of 5-[4-(6-hydroxy-2,5,7,8-tetramethyl-2H-chromen-2-ylmethoxy)benzyl]thiazolidine -2,4-dione (prepared as described in Example 32) were dissolved in 4 ml of methanol and, in the presence of 40 mg of 10% w/w palladium-on-carbon, it was reduced under 3-5 atmospheres (about 3-5 bars) pressure of hydrogen, to give the title compound. The melting point and nuclear magnetic resonance spectrum of this compound accorded with those of the compound obtained in Example 27(b).
Name
5-[4-(6-hydroxy-2,5,7,8-tetramethyl-2H-chromen-2-ylmethoxy)benzyl]thiazolidine -2,4-dione
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 9.6 g of ethyl 3-[4-(6-acetoxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)phenyl]-2-chloropropionate (prepared as described in Preparation 51), 1.8 g of thiourea and 11 ml of sulfolane was heated for 3.5 hours at 120° C. under a nitrogen stream. 100 ml of ethylene glycol monomethyl ether and 70 ml of 10% w/v aqueous hydrochloric acid were then added to the reaction mixture, after which it was heated under reflux for 12 hours. The product was then purified as described in Example 27, to give the title compound. The melting point and nuclear magnetic resonance spectrum of this compound accorded with those of the compound obtained in Example 27(b).
Name
ethyl 3-[4-(6-acetoxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)phenyl]-2-chloropropionate
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

3.1 g of 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]-2-iminothiazolidin-4-one [prepared as described in Example 1(a)] were added to a mixture of 45 ml of acetic acid, 15 ml of concentrated hydrochloric acid and 8 ml of water, and the mixture was reacted for 12 hours at 85°-90° C. It was then processed and purified in a similar manner to Example 1(a), giving 2.5 g of 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]thiazolidine-2,4-dione, whose melting point and nuclear magnetic resonance spectrum were consistent with those of the product of Example 1(b).
Name
5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]-2-iminothiazolidin-4-one
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

15.5 g of 5-[4-(6-hydroxy-2,5,7,8-tetramethyl chroman-2-yl-methoxy) benzyl]-2-iminothiazolidine-4-one, prepared by the process as described in Example-1, was added to a mixture of 225 ml of acetic acid, 75 ml of conc. hydrochloric acid and 40 ml of water and the mixture was refluxed for 12 hrs. The reaction mixture was cooled to room temperature and 66.2 g of sodium bicarbonate was added and once the evolution of carbondioxide had ceased, the solvent was distilled off applying high vacuum. A 10:1 by volume mixture of benzene and ethyl acetate was added to the residue and the crude product was washed with a mixture of equal volumes of a saturated aq. sodium bicarbonate solution & water. The organic layer was dried over anhydrous sodium sulphate and the solvent was distilled off. The resulting crude product was quickly eluted from a silica gel column with 50% ethylacetate-hexane to furnish 12.5 g of the required 5-{4-(6-hydroxy-2, 5, 7, 8-tetramethylchroman-2-yl-methoxy) benzyl) thiazolidine-2,4-dione (Troglitazone) with a HPLC purity of ~67-70%.
Name
5-[4-(6-hydroxy-2,5,7,8-tetramethyl chroman-2-yl-methoxy) benzyl]-2-iminothiazolidine-4-one
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
66.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A mixture of 70 g of ethyl-3-[4-(6-acetoxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)phenyl]-2-chloropropionate, 13.12 g of thiourea and 80.2 ml of sulpholane was reacted for 80 min., under a nitrogen stream at 115°-120° C. Subsequently, a 656.2 ml Acetic acid, 218.7 ml conc. hydrochloric acid and 109.4 ml water was added to this and the resulting mixture was further heated for 12 hrs at 85°-90° C. The reaction mixture was cooled to room temperature and 196.8 g of sodium bicarbonate was added and once the evolution of carbondioxide had ceased, the solvent was distilled off applying high vacuum. A 10:1 by volume mixture of benzene and ethyl acetate was added to the residue and the crude product was washed with a mixture of equal volumes of a saturated aq. sodium bicarbonate solution & water. The organic layer was dried over anhydrous sodium sulphate and the solvent was distilled off. The resulting crude product was quickly eluted from a silica gel column with 50% ethylacetate-hexane to furnish 40 g of the required 5-{4-(6-hydroxy-2, 5, 7, 8-tetramethylchroman-2-yl-methoxy) benzyl) thiazolidine-2,4-dione (Troglitazone) with a HPLC purity of ~67-70%. The elution of column was continued further to yield 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl-methoxy)benzyl]2-iminothiazolidine-4-one with HPLC purity of ~70%.
Name
ethyl-3-[4-(6-acetoxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)phenyl]-2-chloropropionate
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
13.12 g
Type
reactant
Reaction Step One
Quantity
80.2 mL
Type
reactant
Reaction Step One
Quantity
196.8 g
Type
reactant
Reaction Step Two
Quantity
218.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
109.4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Troglitazone
Reactant of Route 2
Troglitazone
Reactant of Route 3
Troglitazone
Reactant of Route 4
Reactant of Route 4
Troglitazone
Reactant of Route 5
Troglitazone
Reactant of Route 6
Troglitazone

Citations

For This Compound
46,400
Citations
CM Spencer, A Markham - Drugs, 1997 - Springer
… levels are also reduced by troglitazone. ▴ In clinical trials, troglitazone 200 to 800mg daily (alone or … ▴ Troglitazone was generally well tolerated in clinical trials. In patients in the US, the …
Number of citations: 230 link.springer.com
T Yokoi - Adverse Drug Reactions, 2010 - Springer
… troglitazone has been shown to induce apoptosis in various hepatic and nonhepatic cells, the involvement of reactive metabolites in the troglitazone … of troglitazone hepatotoxicity based …
Number of citations: 50 link.springer.com
MT Smith - Chemical research in toxicology, 2003 - ACS Publications
In January 1997, the drug Rezulin (TGZ) 1 was approved for use in the treatment of type II diabetes by the Food and Drug Administration. Between one and two million patients were …
Number of citations: 237 pubs.acs.org
PB Watkins, RW Whitcomb - New England Journal of Medicine, 1998 - Mass Medical Soc
To the Editor: Troglitazone is a thiazolidine 2,4-dione derivative that represents a novel class of oral drugs for the treatment of diabetes. In clinical trials, including two published in this …
Number of citations: 586 www.nejm.org
…, SM Huang, BW Faja, Troglitazone Study Group… - Diabetes, 1997 - Am Diabetes Assoc
… with troglitazone do not show any cardiac mass increase or cardiac function impairment. Conversely, patients on troglitazone benefited … Treatment with troglitazone appears to have a …
Number of citations: 463 diabetesjournals.org
CF Burant, S Sreenan, K Hirano, TA Tai… - The Journal of …, 1997 - Am Soc Clin Investig
We have investigated the antidiabetic action of troglitazone in aP2/DTA mice, whose white and brown fat was virtually eliminated by fat-specific expression of diphtheria toxin A chain. …
Number of citations: 416 www.jci.org
JJ Nolan, B Ludvik, P Beerdsen… - New England Journal …, 1994 - Mass Medical Soc
Background Troglitazone decreases insulin resistance and hyperglycemia in patients with non-insulin-dependent diabetes mellitus (NIDDM), but its effects on subjects without diabetes …
Number of citations: 204 www.nejm.org
Y Mori, Y Murakawa, K Okada, H Horikoshi… - Diabetes …, 1999 - Am Diabetes Assoc
… RESU LT S — During the 6-month troglitazone treatment, … CONCLUSIONS — A cco rding to our data, troglitazone appears … the troglitazone-mediated amelioration of insulin re sistance . …
Number of citations: 367 diabetesjournals.org
KF Petersen, M Krssak, S Inzucchi, GW Cline… - Diabetes, 2000 - Am Diabetes Assoc
To examine the metabolic pathways by which troglitazone improves insulin responsiveness … of 3 months of troglitazone (400 mg/day) therapy. After troglitazone treatment, rates of insulin-…
Number of citations: 172 diabetesjournals.org
CM Loi, M Young, E Randinitis, A Vassos… - Clinical …, 1999 - Springer
… The effect of food on troglitazone absorption may be caused by increased solubility in the bile. Thus, troglitazone … and its major metabolites over 48 weeks of treatment with troglitazone. …
Number of citations: 136 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.